Kavain
Overview
Description
Kavain is the main kavalactone found mostly in the roots of the kava plant . It has anticonvulsive properties, attenuating vascular smooth muscle contraction through interactions with voltage-dependent Na+ and Ca2+ channels .
Synthesis Analysis
A stable isotope dilution tandem mass spectrometry method has been developed for major kavalactones, including kavain . This method has excellent selectivity and specificity .Molecular Structure Analysis
Kavain potentiates GABAA receptors . It positively modulates all receptors regardless of the subunit composition . The degree of enhancement is greater at α4β2δ than at α1β2γ2L GABA A Rs .Chemical Reactions Analysis
Kavain positively modulates all GABAA receptors regardless of the subunit composition . The modulatory effect of kavain is unaffected by flumazenil, indicating that kavain does not enhance GABAA Rs via the classical benzodiazepine binding site .Physical And Chemical Properties Analysis
Kavain has a molecular formula of C14H14O3 and a molecular weight of 230.26 .Scientific Research Applications
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Neurological Benefits
- Application : Kavain, a major constituent of the Kava extract, has been found to potentiate GABA A receptors . This has implications for its use in treating neurological conditions, particularly those related to anxiety .
- Methods : The study involved characterizing the functional properties of Kavain at human recombinant α1β2, β2γ2L, αxβ2γ2L (x = 1, 2, 3 and 5), α1βxγ2L (x = 1, 2 and 3) and α4β2δ GABA A Rs expressed in Xenopus oocytes using the two-electrode voltage clamp technique .
- Results : Kavain was found to positively modulate all receptors regardless of the subunit composition, but the degree of enhancement was greater at α4β2δ than at α1β2γ2L GABA A Rs .
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Anti-inflammatory and Anticancer Effects
- Application : Kavain has demonstrated anti-inflammatory and anticancer effects . This suggests potential therapeutic applications in treating inflammatory conditions and cancer .
- Results : While the specific results or outcomes were not detailed in the source, the study suggests that Kavain’s anti-inflammatory and anticancer effects are promising .
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Anxiety Treatment
- Application : Kavain is a major constituent of the Kava extract, which has been used as a herbal drug for the treatment of anxiety . Kavalactones have been documented as the responsible ingredients .
- Results : The presence of relatively high kavain content is associated with enhanced quality and efficacy of the anxiolytic properties that Kava is best known for .
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Inflammatory Conditions Treatment
- Application : Recent studies suggest that Kava and its key phytochemicals have anti-inflammatory effects . This suggests potential therapeutic applications in treating inflammatory conditions .
- Results : While the specific results or outcomes were not detailed in the source, the study suggests that Kavain’s anti-inflammatory effects are promising .
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Pharmacokinetics Study
- Application : A study has developed an ultraperformance liquid chromatography high-resolution tandem mass spectrometry (UPLC-MS/MS) method for major kavalactones including Kavain . This method can be used to characterize Kava products and its pharmacokinetics in animals and in humans .
- Methods : The study involved the development of an UPLC-MS/MS method for major kavalactones . The scope of this method has been demonstrated by quantifying these kavalactones in two kava products, characterizing their tissue distribution and pharmacokinetics in mice, and detecting their presence in human urines and plasmas upon kava intake .
- Results : The abundances of these kavalactones differed significantly in kava products. All of them exhibited a large volume of distribution with extensive tissue affinity and adequate mean residence time (MRT) in mice . This method also successfully quantified these kavalactones in human body fluids upon kava consumption at the recommended human dose .
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Anti-Inflammatory Effects
Safety And Hazards
Future Directions
Future electrophysiological studies comparing kavain activity in neurons from wild-type and α4- or δ-knockout mice will be necessary to confirm the speculation about its mechanism of action . Designer kava preparations could be promising clinical herbal modalities, given the totality of analyses of the biological activities and safety profiles of the different forms, fractions, and individual compounds .
properties
IUPAC Name |
(2R)-4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAQIWGXBXCYFX-GUOLPTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)O[C@H](C1)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5033595 | |
Record name | (+)-Kavain | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5033595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kavain | |
CAS RN |
500-64-1 | |
Record name | (+)-Kavain | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kawain | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | kavain | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+)-Kavain | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5033595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KAVAIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1ES06373M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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